4-(Chloromethyl)-2,6-dimethoxypyridine
Overview
Description
4-(Chloromethyl)-2,6-dimethoxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a pyridine derivative that is widely used as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,6-dimethoxypyridine is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2,6-dimethoxypyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antitumor, antifungal, and antibacterial activities. It has also been found to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(Chloromethyl)-2,6-dimethoxypyridine in lab experiments is its high yield synthesis method. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has a wide range of potential applications in various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity. This compound should be handled with care and proper safety precautions should be taken during its synthesis and use in lab experiments.
Future Directions
There are several future directions for the research on 4-(Chloromethyl)-2,6-dimethoxypyridine. One of the directions is to study the mechanism of action of this compound in more detail. Understanding the molecular interactions of this compound with various enzymes and proteins can provide insights into its potential applications in medicine and other fields. Another direction is to explore the potential applications of this compound in the synthesis of new organic materials. This compound can be used as a building block for the synthesis of various polymers and other materials with unique properties. Finally, future research can focus on the development of new synthesis methods for this compound that are more efficient and environmentally friendly.
Scientific Research Applications
4-(Chloromethyl)-2,6-dimethoxypyridine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been used as a building block for the synthesis of various pesticides and herbicides. In material science, it has been used as a precursor for the synthesis of various organic materials.
properties
IUPAC Name |
4-(chloromethyl)-2,6-dimethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBGSZHCQLRARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,6-dimethoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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